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Compound of Interest

Compound Name: JNJ-42314415

Cat. No.: B12398950 Get Quote

Disclaimer: There is currently no publicly available clinical data on the specific drug-drug

interactions of JNJ-42314415. This resource provides general guidance and hypothetical

scenarios for researchers and drug development professionals based on standard practices for

investigating drug metabolism and interactions.

Frequently Asked Questions (FAQs)
Q1: What is the known drug-drug interaction profile of JNJ-42314415?

As of the latest available information, specific clinical drug-drug interaction studies for JNJ-
42314415 have not been published. Therefore, its potential to interact with other medications is

not yet characterized. For any investigational compound, the absence of data means that

caution should be exercised when considering co-administration with other drugs.

Q2: How can I assess the potential for drug-drug interactions with JNJ-42314415 in my non-

clinical research?

To assess the drug-drug interaction potential of JNJ-42314415, a series of in vitro and in vivo

studies are recommended. These typically include:

Metabolic Stability Screening: To determine the rate at which the compound is metabolized

by liver microsomes or hepatocytes.
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Cytochrome P450 (CYP) Reaction Phenotyping: To identify the specific CYP isoforms

responsible for its metabolism.

CYP Inhibition and Induction Assays: To evaluate whether JNJ-42314415 can inhibit or

induce the activity of major CYP enzymes.

Transporter Interaction Studies: To assess if JNJ-42314415 is a substrate or inhibitor of key

drug transporters (e.g., P-glycoprotein, BCRP, OATPs).

Q3: What are the potential consequences of a drug-drug interaction with JNJ-42314415?

Hypothetically, if JNJ-42314415 were to interact with another drug, the consequences could

include:

Altered Exposure: The plasma concentration of JNJ-42314415 or the co-administered drug

could be increased or decreased, potentially leading to toxicity or loss of efficacy.

Modified Therapeutic Effect: The pharmacological effect of JNJ-42314415 or the co-

administered drug could be enhanced or diminished.

Adverse Events: The risk of adverse events could be increased.

Troubleshooting Guide for In Vitro DDI Experiments
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Issue Possible Cause Troubleshooting Steps

High variability in metabolic

stability assays.

Inconsistent microsome or

hepatocyte quality. Pipetting

errors. Instability of the

compound in the assay buffer.

Use pre-qualified, single-lot

cryopreserved microsomes or

hepatocytes. Verify pipette

accuracy. Assess compound

stability in the assay buffer

without cofactors.

No metabolism is observed for

JNJ-42314415.

The compound is not

metabolized by the enzyme

systems tested. The analytical

method is not sensitive

enough.

Consider using hepatocytes

from multiple species. Evaluate

non-CYP metabolic pathways

(e.g., UGTs, AO). Optimize the

LC-MS/MS method for higher

sensitivity.

Ambiguous results in CYP

inhibition assays.

Compound precipitation at

high concentrations. Non-

specific binding to assay

components. Interference with

the analytical detection

method.

Determine the solubility of JNJ-

42314415 in the assay buffer.

Use a lower concentration

range. Check for interference

with the fluorescent or MS

signal of the probe substrate

metabolite.

Hypothetical Drug Interaction Profile of JNJ-
42314415
The following table is a hypothetical example to illustrate how quantitative data on drug-drug

interactions for JNJ-42314415 could be presented. These values are not based on actual

experimental data.
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Parameter CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4

Metabolism

Contribution

(%)

< 10 15 5 < 5 > 65

IC50 (µM) for

Inhibition
> 50 25 > 50 > 50 5

Induction

(Fold

Change)

1.2 1.0 1.1 Not Tested 2.5

Experimental Protocols
Protocol 1: Cytochrome P450 Reaction Phenotyping

Objective: To identify the primary CYP enzymes responsible for the metabolism of JNJ-
42314415.

Methodology:

Incubate JNJ-42314415 at a fixed concentration (e.g., 1 µM) with a panel of recombinant

human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an

NADPH regenerating system.

Alternatively, incubate JNJ-42314415 with human liver microsomes in the presence and

absence of selective chemical inhibitors for each major CYP isoform.

At various time points, quench the reactions.

Analyze the samples for the depletion of the parent compound (JNJ-42314415) using a

validated LC-MS/MS method.

Calculate the rate of metabolism for each condition. The enzyme system that shows the

highest rate of metabolism, or the inhibitor that causes the greatest reduction in

metabolism, is identified as the primary contributor.
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Protocol 2: In Vitro CYP450 Inhibition Assay
Objective: To determine the potential of JNJ-42314415 to inhibit the activity of major CYP

enzymes.

Methodology:

Pre-incubate a range of concentrations of JNJ-42314415 with human liver microsomes

and an NADPH regenerating system.

Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested

(e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

After a defined incubation period, quench the reaction.

Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

Calculate the percent inhibition at each concentration of JNJ-42314415 relative to a

vehicle control.

Determine the IC50 value (the concentration of JNJ-42314415 that causes 50% inhibition

of the enzyme activity) by fitting the data to a suitable model.

Visualizing Potential Drug Interaction Pathways
The following diagrams illustrate the conceptual pathways of drug metabolism and interaction.

Drug Metabolism Pathway

JNJ-42314415 CYP EnzymesMetabolism Metabolite(s)

Click to download full resolution via product page

Caption: General metabolic pathway of a drug via CYP enzymes.
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Scenario: Inhibition of Metabolism
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Scenario: Induction of Metabolism
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Click to download full resolution via product page

To cite this document: BenchChem. [JNJ-42314415 Drug-Drug Interaction Considerations: A
Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12398950#jnj-42314415-drug-drug-interaction-
considerations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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